Ethyl 3-(2-bromo-5-methoxyphenyl)propanoate
Overview
Description
Ethyl 3-(2-bromo-5-methoxyphenyl)propanoate is an organic compound with the molecular formula C12H15BrO3. It is a derivative of propanoic acid, featuring a bromine atom and a methoxy group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(2-bromo-5-methoxyphenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(2-bromo-5-methoxyphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-bromo-5-methoxyphenyl)propanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in an aqueous medium under acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenylpropanoates.
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of 3-(2-bromo-5-methoxyphenyl)propanol.
Scientific Research Applications
Ethyl 3-(2-bromo-5-methoxyphenyl)propanoate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of functionalized materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-(2-bromo-5-methoxyphenyl)propanoate depends on its specific application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, through its functional groups .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(2-bromo-4-methoxyphenyl)propanoate
- Ethyl 3-(2-bromo-6-methoxyphenyl)propanoate
- Ethyl 3-(2-chloro-5-methoxyphenyl)propanoate
Uniqueness
Ethyl 3-(2-bromo-5-methoxyphenyl)propanoate is unique due to the specific positioning of the bromine and methoxy groups on the phenyl ring. This positioning can influence its reactivity and the types of reactions it undergoes, making it distinct from other similar compounds .
Properties
IUPAC Name |
ethyl 3-(2-bromo-5-methoxyphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-3-16-12(14)7-4-9-8-10(15-2)5-6-11(9)13/h5-6,8H,3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHSZXINCUAZHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C=CC(=C1)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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